7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS No.: 1783998-50-4
Cat. No.: VC6012682
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1783998-50-4 |
---|---|
Molecular Formula | C11H10BrNO2 |
Molecular Weight | 268.11 |
IUPAC Name | 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15) |
Standard InChI Key | IXQAZJBTYBLKGF-UHFFFAOYSA-N |
SMILES | CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C |
Introduction
Structural Characteristics and Molecular Identification
Core Scaffold and Substituent Configuration
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid, critical modifications include:
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Bromine atom at position 7, introducing steric bulk and electronic effects that influence reactivity and intermolecular interactions.
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Methyl groups at positions 2 and 3, enhancing hydrophobicity and potentially modulating metabolic stability.
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Carboxylic acid at position 5, enabling hydrogen bonding, salt formation, and participation in coordination chemistry .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereoelectronic features .
Comparative Analysis with Related Indole Derivatives
Structural analogs such as 7-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid (replacing bromine with chlorine) and methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylate (esterified carboxylic acid) highlight the role of halogen size and functional group polarity in modulating physicochemical properties . For example:
Compound Name | Molecular Formula | Halogen | Functional Group | Molecular Weight (g/mol) |
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7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid | Br | -COOH | 268.11 | |
7-Chloro-2,3-dimethyl-1H-indole-5-carboxylic acid | Cl | -COOH | 223.66 | |
Methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylate | Br | -COOCH | 282.13 |
Data adapted from AccelaChem and PubChem entries .
Synthesis and Manufacturing Considerations
Process Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at position 7 requires directing groups or protecting strategies.
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Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during halogenation or alkylation steps .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data from PubChemLite reveals CCS values for various adducts, critical for mass spectrometry-based identification :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 267.99678 | 152.7 |
[M+Na]+ | 289.97872 | 156.2 |
[M-H]- | 265.98222 | 151.8 |
These values aid in distinguishing this compound from structural isomers in analytical workflows.
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic methyl groups; enhanced in polar aprotic solvents (e.g., DMSO, DMFA).
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Stability: Susceptible to decarboxylation under acidic or high-temperature conditions. Storage at room temperature in inert atmospheres is recommended .
Applications in Drug Discovery and Medicinal Chemistry
Antibacterial and Antifungal Activity
Halogenated indoles exhibit broad-spectrum antimicrobial effects. The bromine atom enhances membrane permeability, and the carboxylic acid may disrupt microbial pH homeostasis. Testing against Staphylococcus aureus and Candida albicans is warranted .
Future Research Directions
Biological Screening
Priority areas include:
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Oncology: Screening against NCI-60 cancer cell lines.
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Neuropharmacology: Evaluating affinity for serotonin receptors due to structural similarity to tryptamine derivatives.
Synthetic Methodology Development
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Flow Chemistry: Continuous-flow bromination to improve yield and regioselectivity.
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Enzymatic Catalysis: Using halogenases for site-specific bromination under mild conditions.
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